5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a hydroxypropylthio group, and a naphthalenylmethyl group
Preparation Methods
The synthesis of 5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Gewald Reaction: This step involves the formation of the thieno[2,3-d]pyrimidine core by reacting a suitable ketone with elemental sulfur and a cyanoacetamide derivative.
Dieckmann Cyclization: This step involves the cyclization of the intermediate product to form the thieno[2,3-d]pyrimidine ring system.
Krapcho Decarboxylation: This step involves the removal of a carboxyl group to yield the final product.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the thieno[2,3-d]pyrimidine core or other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), which is involved in inflammatory processes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound has been used in studies involving molecular docking to understand its interactions with various biological targets, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, as a PDE4 inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which in turn modulates various cellular processes involved in inflammation and immune response .
Comparison with Similar Compounds
Similar compounds to 5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione include other thieno[2,3-d]pyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine derivatives with different substituents: These compounds may have variations in the substituents attached to the thieno[2,3-d]pyrimidine core, leading to differences in their chemical and biological properties.
Thieno[3,2-b]thiophene derivatives: These compounds have a similar fused ring system but differ in the position of the sulfur atom and the overall structure.
Properties
CAS No. |
216685-07-3 |
---|---|
Molecular Formula |
C25H28N2O3S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H28N2O3S2/c1-16(2)15-27-24-21(23(29)26(3)25(27)30)22(31-13-7-12-28)20(32-24)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,16,28H,7,12-15H2,1-3H3 |
InChI Key |
SJZYZYMKFRJDEE-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |
Canonical SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARC117977; ARC-117977; ARC 117977. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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